N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Description
N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound that features a pyrrolidine and pyridazine core structure
Properties
IUPAC Name |
N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-17-11-16(12-18(13-17)29-2)26-10-7-15(14-26)22-21(27)19-5-6-20(24-23-19)25-8-3-4-9-25/h5-6,11-13,15H,3-4,7-10,14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJMJUAMVCAFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(C2)NC(=O)C3=NN=C(C=C3)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrrolidine and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Chemical Reactions Analysis
N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine core and may have similar biological activities.
Pyridazine derivatives: These compounds share the pyridazine core and may have similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
